Cas no 174080-08-1 ((1R,4R)-Ethyl 4-formylcyclohexanecarboxylate)

(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-formylcyclohexanecarboxylate
- (1R,4R)-ETHYL 4-FORMYLCYCLOHEXANECARBOXYLATE
- ethyl 4-formylcyclohexane-1-carboxylate
- 4-Formyl-cyclohexanecarboxylic acid ethyl ester
- Ethyl trans-4-formylcyclohexanecarboxylate
- Cyclohexanecarboxylic acid, 4-formyl-, ethyl ester, trans-
- PRZDWMBBAYQZOR-UHFFFAOYSA-N
- PRZDWMBBAYQZOR-KYZUINATSA-N
- 1068AA
- 4085AJ
- TC
- Ethyl Trans-formylcyclohexanecarboxylate
- ZGA08008
- AKOS015999882
- D94557
- Cyclohexanecarboxylic acid, 4-formyl-, ethyl ester
- 174080-08-1
- MFCD12965036
- 104802-53-1
- AKOS015843391
- AS-76468
- 1412493-19-6
- DA-21231
- trans-Ethyl 4-formylcyclohexanecarboxylate
- SB34259
- CS-0362763
- MFCD20258884
- Rel-ethyl (1s,4s)-4-formylcyclohexane-1-carboxylate
- trans-4-Formyl-cyclohexanecarboxylic acid ethyl ester
- SCHEMBL7724055
- ethyl (1r,4r)-4-formylcyclohexane-1-carboxylate
- AS-33276
- SCHEMBL7724058
- Trans-4-formylcyclohexanecarboxylic Acid Ethyl Ester;
- DTXSID80543506
- CS-0151637
- starbld0034903
- (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate
-
- MDL: MFCD20258884
- Inchi: 1S/C10H16O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h7-9H,2-6H2,1H3
- InChI Key: PRZDWMBBAYQZOR-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CCC(C=O)CC1)=O
Computed Properties
- Exact Mass: 184.109944368g/mol
- Monoisotopic Mass: 184.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4
- XLogP3: 1.1
(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM125962-1g |
ethyl 4-formylcyclohexane-1-carboxylate |
174080-08-1 | 95% | 1g |
$265 | 2023-03-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222277-250mg |
Ethyl 4-formylcyclohexanecarboxylate |
174080-08-1 | 98% | 250mg |
¥1155 | 2023-04-15 | |
abcr | AB536144-250mg |
4-Formyl-cyclohexanecarboxylic acid ethyl ester; . |
174080-08-1 | 250mg |
€235.40 | 2024-08-02 | ||
eNovation Chemicals LLC | D966986-5g |
4-Formyl-cyclohexanecarboxylic acid ethyl ester |
174080-08-1 | 95% | 5g |
$3355 | 2024-07-28 | |
abcr | AB536144-250 mg |
4-Formyl-cyclohexanecarboxylic acid ethyl ester; . |
174080-08-1 | 250MG |
€216.20 | 2022-07-29 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MY551-200mg |
(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate |
174080-08-1 | 98% | 200mg |
620.0CNY | 2021-07-15 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0552-1g |
4-Formyl-cyclohexanecarboxylic acid ethyl ester |
174080-08-1 | 98% | 1g |
6767.38CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0552-100mg |
4-Formyl-cyclohexanecarboxylic acid ethyl ester |
174080-08-1 | 98% | 100mg |
1594.32CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0552-50mg |
4-Formyl-cyclohexanecarboxylic acid ethyl ester |
174080-08-1 | 98% | 50mg |
1221.18CNY | 2021-05-07 | |
eNovation Chemicals LLC | D966986-100mg |
4-Formyl-cyclohexanecarboxylic acid ethyl ester |
174080-08-1 | 95% | 100mg |
$230 | 2024-07-28 |
(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate Related Literature
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Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
Additional information on (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate
Professional Introduction to (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate (CAS No. 174080-08-1)
(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, with the CAS number 174080-08-1, is a significant compound in the field of chemical and pharmaceutical research. This molecule, characterized by its unique stereochemistry and functional groups, has garnered attention for its potential applications in drug development and synthetic chemistry. The presence of both an ethyl group and a formyl group on a cyclohexane ring makes it a versatile intermediate for various chemical transformations.
The stereochemistry of this compound, specifically the (1R,4R) configuration, is crucial for its biological activity. In recent years, there has been growing interest in chiral compounds due to their enhanced specificity and efficacy in pharmaceutical applications. The (1R,4R)-configuration of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate makes it a valuable building block for the synthesis of enantiomerically pure drugs. This configuration has been studied in the context of developing novel therapeutic agents that target specific biological pathways.
One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of more complex molecules. The formyl group, in particular, serves as a reactive site for further functionalization through condensation reactions, alkylation, or oxidation processes. These reactions are fundamental in constructing intricate molecular frameworks that are essential for drug design. For instance, researchers have utilized derivatives of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate to develop new analogs with improved pharmacokinetic properties.
In the realm of medicinal chemistry, the exploration of cyclohexane derivatives has been extensively studied due to their prevalence in natural products and their potential biological activity. The cyclohexane ring itself is a common motif in many biologically active compounds, and modifications to this core structure can lead to significant changes in activity. The ethyl group in (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate adds an additional layer of complexity, allowing for further derivatization and optimization.
Recent advancements in computational chemistry have also highlighted the importance of stereochemistry in drug design. Molecular modeling studies have demonstrated that the (1R,4R) configuration of this compound can influence its binding affinity to biological targets. These insights have guided the development of more effective drug candidates by ensuring optimal interaction with receptors or enzymes. The formyl group's ability to participate in hydrogen bonding further enhances its role as a key functional moiety in such interactions.
The synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate itself is an area of active research. Traditional synthetic routes often involve multi-step processes that require careful control over reaction conditions to achieve high enantiomeric purity. However, recent innovations in asymmetric synthesis have made it possible to produce this compound more efficiently and with greater precision. These advancements not only improve yield but also reduce the environmental impact of synthetic processes.
Beyond its applications in drug development, this compound has shown promise in material science and catalysis. The unique structure of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate makes it a suitable candidate for designing novel catalysts or ligands that can facilitate important chemical transformations. Researchers have explored its use as a chiral auxiliary or a building block for polymer synthesis, demonstrating its versatility beyond traditional pharmaceutical applications.
In conclusion, (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate (CAS No. 174080-08-1) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique stereochemistry and functional groups make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new methodologies and applications for this molecule, its importance is likely to grow further within the chemical and pharmaceutical communities.
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